2-Chloro-3-(dichloromethyl)quinoline
Overview
Description
2-Chloro-3-(dichloromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the second position and a dichloromethyl group at the third position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(dichloromethyl)quinoline typically involves the reaction of quinoline derivatives with chlorinating agents. One common method is the condensation of quinoline with hydroxylamine hydrochloride followed by treatment with thionyl chloride in dimethylformamide (DMF) to afford the respective 2-chloro-3-cyanoquinoline . This intermediate can then be further chlorinated to introduce the dichloromethyl group.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(dichloromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives with different functional groups.
Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.
Reduction Reactions: Products include dihydroquinoline derivatives.
Scientific Research Applications
2-Chloro-3-(dichloromethyl)quinoline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(dichloromethyl)quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
2-Chloro-3-(dichloromethyl)quinoline can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with an aldehyde group at the third position instead of a dichloromethyl group.
2-Chloro-3-cyanoquinoline: Contains a cyano group at the third position, which can be further functionalized.
3-(Dichloromethyl)quinoline: Lacks the chlorine atom at the second position, which may affect its reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-3-(dichloromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANXPQHHJOMNKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291925 | |
Record name | 2-Chloro-3-(dichloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136812-22-1 | |
Record name | 2-Chloro-3-(dichloromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136812-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-(dichloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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